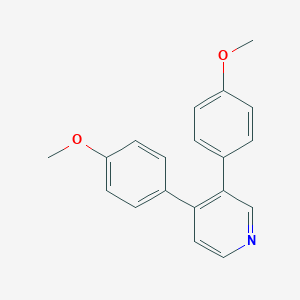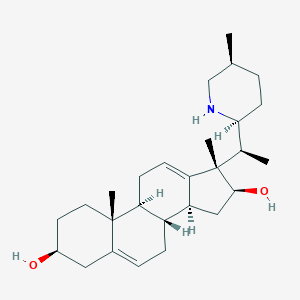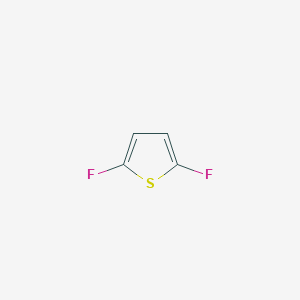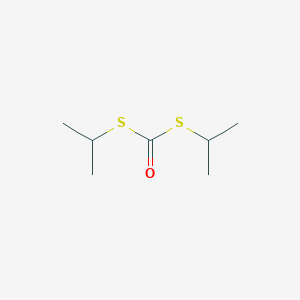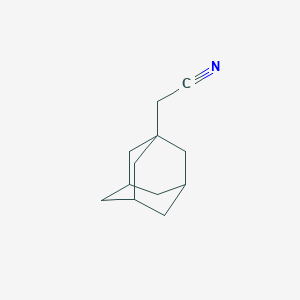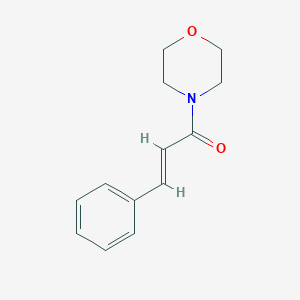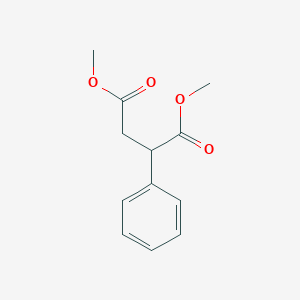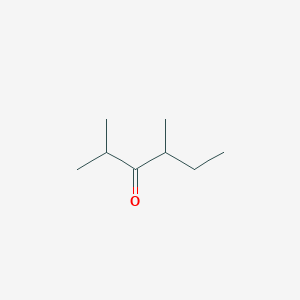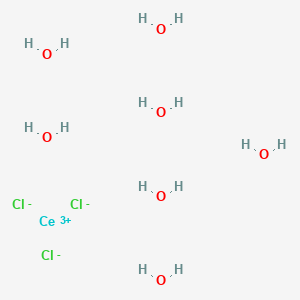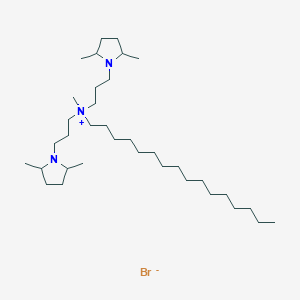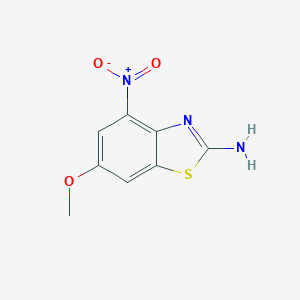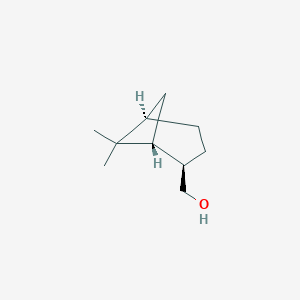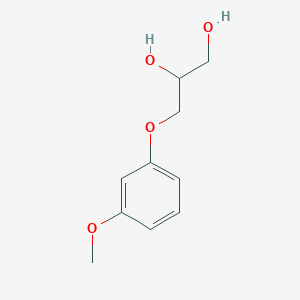
3-(3-Methoxyphenoxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol typically involves the reaction of 1,2-propanediol with a methoxyphenol derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between 1,2-propanediol and methoxyphenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(3-Methoxyphenoxy)propane-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a muscle relaxant and expectorant.
Industry: Utilized in the formulation of pharmaceuticals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, as a muscle relaxant, it may act on the central nervous system to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 3-methoxy-: A similar compound with a methoxy group attached to the propanediol backbone.
Methocarbamol: A related compound used as a muscle relaxant with a similar structure.
Uniqueness
3-(3-Methoxyphenoxy)propane-1,2-diol is unique due to its specific methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
17131-51-0 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(3-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 |
InChI Key |
PVXJBKOQPCPILX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC(CO)O |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


